molecular formula C22H28N4O5S B2942899 N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 872975-97-8

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide

Cat. No.: B2942899
CAS No.: 872975-97-8
M. Wt: 460.55
InChI Key: AKBMKWBXBXHZEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C22H28N4O5S and its molecular weight is 460.55. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is receptor tyrosine kinases . Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to one or more amino acids in a protein’s lateral chain, resulting in a conformational shift that affects protein activity .

Mode of Action

The compound interacts with its target, the receptor tyrosine kinases, and inhibits their activity. This inhibition can lead to a decrease in the phosphorylation of specific proteins, which can alter cellular signaling pathways and result in changes to cell function .

Biochemical Pathways

The inhibition of receptor tyrosine kinases can affect multiple biochemical pathways. These pathways often involve the regulation of cell growth and differentiation. The exact pathways affected can depend on the specific type of tyrosine kinase that is inhibited .

Pharmacokinetics

Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would likely influence its bioavailability and overall effectiveness .

Result of Action

The inhibition of receptor tyrosine kinases by this compound can have various molecular and cellular effects. For example, it can lead to decreased cell proliferation and increased cell death in certain types of cancer cells . Furthermore, this compound has shown more cytotoxic activity than the reference drug (i.e., imatinib) when tested against lung cancer cell lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other compounds or drugs can influence its metabolism and excretion .

Properties

IUPAC Name

N'-(pyridin-4-ylmethyl)-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O5S/c1-15-11-16(2)20(17(3)12-15)32(29,30)26-9-4-10-31-19(26)14-25-22(28)21(27)24-13-18-5-7-23-8-6-18/h5-8,11-12,19H,4,9-10,13-14H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBMKWBXBXHZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.